2-(3-Methylphenyl)propan-1-amine
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2-(3-Methylphenyl)propan-1-amine are currently unknown. This compound is structurally similar to amphetamine, which primarily targets the monoamine transporters . .
Mode of Action
Given its structural similarity to amphetamine, it may interact with its targets in a similar manner, potentially acting as a releasing agent or reuptake inhibitor for certain neurotransmitters . .
Biochemical Pathways
If it acts similarly to amphetamine, it could affect the monoaminergic systems, including the dopaminergic, serotonergic, and noradrenergic pathways . These pathways play crucial roles in mood regulation, reward, and arousal.
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability and efficacy of a compound .
Result of Action
If it acts similarly to amphetamine, it could increase the levels of certain neurotransmitters in the synaptic cleft, potentially leading to increased neuronal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)propan-1-amine typically involves the alkylation of 3-methylbenzyl chloride with ammonia or an amine. One common method is the reductive amination of 3-methylacetophenone using ammonia and a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required standards. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Methylbenzaldehyde or 3-Methylbenzoic acid.
Reduction: 2-(3-Methylphenyl)propan-1-ol.
Substitution: Various N-alkylated derivatives.
Scientific Research Applications
2-(3-Methylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(3-Methylphenyl)propan-1-amine is structurally similar to other compounds such as:
Amphetamine: Both compounds share a phenethylamine backbone but differ in the position of the methyl group.
Methamphetamine: Similar structure but with an additional methyl group on the nitrogen atom.
Phenethylamine: The parent compound of this class, lacking the methyl group on the aromatic ring.
Uniqueness
The unique feature of this compound is the presence of the methyl group at the 3-position of the phenyl ring, which can influence its pharmacological properties and metabolic pathways compared to its analogs.
Similar Compounds
- Amphetamine
- Methamphetamine
- Phenethylamine
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
Properties
IUPAC Name |
2-(3-methylphenyl)propan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAKRJFFUVWYAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307847 | |
Record name | β,3-Dimethylbenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5266-87-5 | |
Record name | β,3-Dimethylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5266-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β,3-Dimethylbenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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